[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Overview
Description
[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring substituted with dimethyl groups, an oxoethyl linkage, and a methoxyphenyl group, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of diethylamine with 2,6-dimethyl-1,4-dioxane under acidic conditions.
Introduction of the Oxoethyl Group: The morpholine derivative is then reacted with an appropriate oxoethylating agent, such as ethyl chloroacetate, in the presence of a base like sodium hydride.
Coupling with 4-Methoxyaniline: The intermediate product is coupled with 4-methoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and oxoethyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-chlorophenyl)amino]acetic acid: Similar structure but with a chloro group instead of a methoxy group.
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-nitrophenyl)amino]acetic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12-8-19(9-13(2)24-12)16(20)10-18(11-17(21)22)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAHTWROKUMTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142884 | |
Record name | Glycine, N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-82-0 | |
Record name | Glycine, N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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